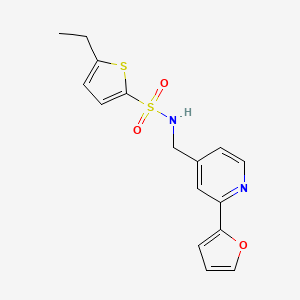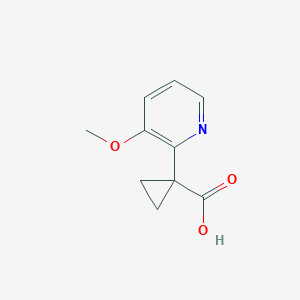
1-(3-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclopropanes like “1-(3-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid” can be achieved through several methods. One such method involves a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . Another method involves the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H11NO3 . The InChI code is 1S/C10H11NO3.ClH/c1-14-8-4-2-3-7 (11-8)10 (5-6-10)9 (12)13;/h2-4H,5-6H2,1H3, (H,12,13);1H .
Chemical Reactions Analysis
Cyclopropanes like “this compound” can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed cross-coupling reactions with aryl bromides or triflates . They can also undergo intramolecular nickel-catalyzed cross-electrophile coupling reactions .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 193.2 . It is a powder at room temperature .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of cis-disubstituted cyclopropanes, including the transformation of cyclopropenecarboxylate to cis-cyclopropane, demonstrates the importance of 1-(3-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid derivatives in preparing complex cyclopropane-containing compounds, such as dehydroamino acids and dictyopterene C′ (Imogaı̈ et al., 1998).
- Research on the synthesis of 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid (HCCA) from 2-methoxystyrene involves a cyclopropanation reaction, highlighting a potential route for large-scale syntheses (Lu Xin-y, 2013).
- The cyclopropanation of olefins like norbornadiene using methyl esters of 1-alkylcyclopropene-3-carboxylic acids leads to the formation of vinylcyclopropane derivatives, indicating the versatility of cyclopropane carboxylic acids in organic synthesis (Tomilov et al., 1985).
Biological and Pharmaceutical Applications
- 1-(Malonylamino) cyclopropane-1-carboxylic acid, a derivative, is identified as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in plants, indicating its biological significance (Hoffman et al., 1982).
- The cyclopropanation reaction of pyridinium ylides bearing an 8-phenylmenthyl ester group has been studied, leading to activated cyclopropanes with cyano groups and carboxylic ester groups, which are valuable in medicinal chemistry (Kojima et al., 2006).
Material Science Applications
- The synthesis of 1,3-bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes and their radical polymerization indicates the role of cyclopropane carboxylic acids in the development of new polymers with potential applications in material science (Moszner et al., 1999).
Safety and Hazards
The safety information for “1-(3-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-(3-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-7-3-2-6-11-8(7)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPDWZMBNKZWKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Fluorophenyl)-5-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1,2,4-triazolidin-3-one](/img/structure/B2532412.png)
![(3-fluorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2532414.png)

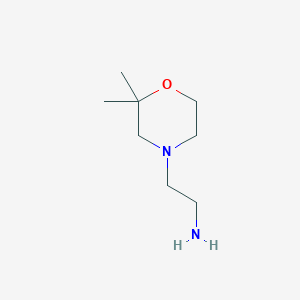
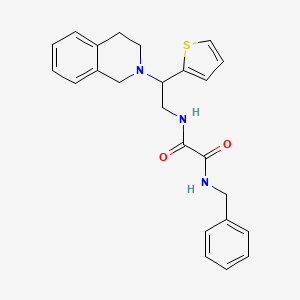
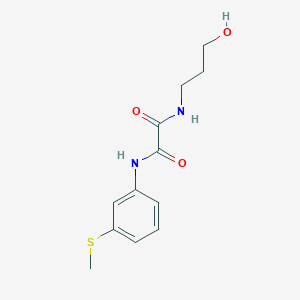
![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2532429.png)
![Phenyl-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2532430.png)
![1-(2-Fluorophenyl)-4-({[5-(4-fluorophenyl)-1,3-oxazol-2-yl]thio}acetyl)piperazine](/img/structure/B2532431.png)
![3,9-dimethyl-1-[(4-methylphenyl)methyl]-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2532432.png)
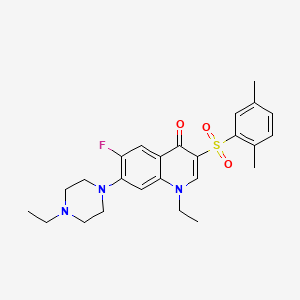
![3-phenyl-7-{[1-(2-thienyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2532434.png)
